2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Overview
Description
2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H18ClNO3S2 and its molecular weight is 432 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies and Disposition
2-Chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide, also known as GDC-0449 or vismodegib, has been extensively studied for its metabolic fate and disposition in rats and dogs. This compound is a potent inhibitor of the Hedgehog signaling pathway and shows extensive metabolism in both species, with major pathways being oxidation and phase II glucuronidation or sulfation. Additionally, it exhibits unique metabolic pathways via pyridine ring opening, primarily in feces (Yue et al., 2011).
Pharmacological Profile
GDC-0449 has been investigated for its pharmacological profile, particularly as a systemic Hedgehog signaling pathway inhibitor for treating various cancers. The compound demonstrates good oral bioavailability and metabolic stability in different species, including humans, making it a promising candidate for clinical use (Wong et al., 2009).
Herbicidal Activity
Research on a structurally similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has revealed its potential herbicidal activity. Preliminary studies showed an inhibition rate of 15.1% on the seedling growth of barnyard grass at a concentration of 100 µg/mL, indicating potential agricultural applications (Li et al., 2008).
Pharmacokinetics and Oral Absorption
The pharmacokinetics and factors determining the oral absorption of GDC-0449 have been explored through preclinical studies and physiologically based pharmacokinetic modeling. These studies highlight the interplay between dissolution, solubility, and nonsink permeation in determining its oral pharmacokinetics, offering insights into the drug's behavior in biological systems (Wong et al., 2010).
Cardiac Electrophysiological Activity
Research on N-substituted-4-(1H-imidazol-1-yl)benzamides, which share a similar structural motif with GDC-0449, has shown significant cardiac electrophysiological activity. These compounds have potential as selective class III agents, indicating their possible use in treating cardiac arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c1-28(25,26)18-11-12-19(20(22)13-18)21(24)23-16-9-7-15(8-10-16)14-27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQIUDIMGIVGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.